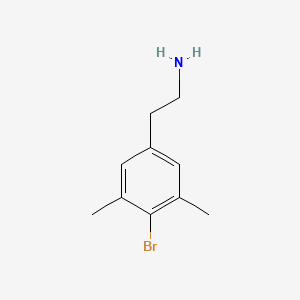

2-(4-Bromo-3,5-dimethylphenyl)ethanamine

Description

2-(4-Bromo-3,5-dimethylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a bromine atom at the para (4th) position and methyl groups at the meta (3rd and 5th) positions on the aromatic ring. Its molecular formula is C₁₀H₁₄BrNO₂, with an average molecular mass of 260.131 g/mol (monoisotopic mass: 259.020791) . Unlike the more widely studied 2C-x and NBOMe compounds, this compound lacks methoxy (-OCH₃) groups and instead features methyl (-CH₃) substituents, which significantly influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C10H14BrN |

|---|---|

Molecular Weight |

228.13 g/mol |

IUPAC Name |

2-(4-bromo-3,5-dimethylphenyl)ethanamine |

InChI |

InChI=1S/C10H14BrN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3-4,12H2,1-2H3 |

InChI Key |

QMVATMRCTJZFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the 2C-x Series

The 2C-x series (e.g., 2C-B, 2C-E) shares a phenethylamine backbone but differs in substituent types and positions:

Key Structural Differences :

NBOMe Derivatives

NBOMe compounds (e.g., 25B-NBOMe, 25I-NBOMe) are derivatives of 2C-x phenethylamines with an N-(2-methoxybenzyl) group, drastically increasing potency and toxicity:

Critical Differences :

- The N-benzyl group in NBOMe compounds enhances serotonin (5-HT₂A) receptor binding via hydrophobic interactions, increasing potency by ~10–100× compared to 2C-x analogs . The target compound’s lack of this group suggests weaker receptor interaction.

- Methyl substituents in the target compound may reduce metabolic degradation compared to methoxy groups, which are prone to demethylation .

Physicochemical Properties

A molecular modeling study of substituted phenethylamines () highlights the impact of substituents on quantum descriptors:

| Descriptor | 2C-B (4-Bromo-2,5-dimethoxy) | 25B-NBOMe (N-benzyl derivative) | Target Compound (4-Bromo-3,5-dimethyl) |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 5.2 | 4.5 | Estimated higher (~5.5–6.0) |

| Dipole Moment (Debye) | 3.8 | 4.2 | Lower due to methyl groups |

| LogP | 2.1 | 3.9 | Higher (~3.0–3.5) |

Interpretation :

Pharmacological and Toxicological Profiles

- 2C-B: Acts as a partial 5-HT₂A agonist with hallucinogenic effects at 10–20 mg doses. Metabolized via O-demethylation .

- 25B-NBOMe : Full 5-HT₂A agonist; active at 500–1000 µg doses. Associated with seizures, hyperthermia, and fatalities .

- Methyl groups may slow metabolism, prolonging effects. Toxicity likely lower than NBOMes due to absence of the N-benzyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.